Methyl 4-methylnicotinate
Overview
Description
Methyl 4-methylnicotinate is an organic compound with the molecular formula C₈H₉NO₂. It is a derivative of nicotinic acid, where the carboxyl group is esterified with a methyl group, and a methyl group is attached to the fourth position of the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique properties.
Mechanism of Action
Target of Action
Methyl 4-methylnicotinate, a derivative of niacin, primarily targets the prostaglandin D2 (PGD2) . PGD2 plays a crucial role in mediating inflammation and pain in the body.
Mode of Action
It is thought that this compound promotes the release ofprostaglandin D2 (PGD2) . This action is strictly locally-acting due to its short half-life .
Biochemical Pathways
This compound is involved in the nicotinamide metabolic pathway . As a catabolite of nicotinamide, it is an oxidation product of nicotinamide, its methylated form, and its ribosylated form .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is considered to be bbb (blood-brain barrier) permeant . Its lipophilicity is moderate, with a consensus Log Po/w of 1.27 . These properties may impact the bioavailability of this compound.
Result of Action
Following topical administration, this compound acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . This results in temporary relief of aches and pains in muscles, tendons, and joints .
Biochemical Analysis
Biochemical Properties
Methyl 4-methylnicotinate is a representative and typical volatile organic marker of Mycobacterium tuberculosis . It interacts with various enzymes and proteins, particularly with cobalt ions, exhibiting a distinct binding affinity .
Cellular Effects
The specific detection of this compound in human breath facilitates non-invasive, rapid, and accurate epidemic screening of tuberculosis infection . This indicates that it has significant effects on cellular processes, particularly those related to immune response.
Molecular Mechanism
The mechanism of action of this compound involves peripheral vasodilation . It exerts its effects at the molecular level through binding interactions with biomolecules, particularly cobalt ions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits a well-linear relationship in the range 1–100 μM, and a limit of detection of 0.59 μM . The method is cheap, simple, and relatively rapid (detected within 4 min), which suggests a potential in tuberculosis diagnosis in resource- and professional-lacked areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-methylnicotinate is typically synthesized through the esterification of 4-methylpyridine-3-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the transesterification of 4-methylpyridine with methyl formate. The reaction conditions can be adjusted according to the desired yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methylnicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylpyridine-3-carboxylic acid.
Reduction: Reduction reactions can convert it to 4-methylpyridine-3-methanol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-methylpyridine-3-carboxylic acid.
Reduction: 4-methylpyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Methyl nicotinate: Similar in structure but lacks the methyl group at the fourth position of the pyridine ring.
Ethyl nicotinate: An ester of nicotinic acid with an ethyl group instead of a methyl group.
Nicotinic acid: The parent compound without esterification.
Uniqueness: Methyl 4-methylnicotinate is unique due to the presence of the methyl group at the fourth position, which can influence its chemical reactivity and biological activity compared to other nicotinic acid derivatives .
Biological Activity
Methyl 4-methylnicotinate (C8H9NO2) is a derivative of nicotinic acid and belongs to the class of methyl esters. This compound has garnered attention due to its biological activities, particularly its vasodilatory effects, which are relevant in various therapeutic contexts. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
This compound acts primarily as a vasodilator , enhancing local blood flow through several mechanisms:
- Prostaglandin Release : The vasodilatory effect is thought to be mediated by the release of prostaglandins, particularly prostaglandin D2, which acts on vascular smooth muscle to induce relaxation .
- Peripheral Vasodilation : Similar to other methyl nicotinate compounds, it promotes peripheral vasodilation, leading to increased blood flow and localized warming effects .
- Skin Penetration : The methyl group enhances lipophilicity, allowing for effective penetration through the skin barrier. Studies indicate that approximately 80-90% of this compound can penetrate the skin rapidly upon topical application .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its efficacy and safety:
- Absorption : Following topical administration, the compound is rapidly absorbed and undergoes hydrolysis to form nicotinic acid and methanol. The half-life in the dermis is reported to be between 3 to 10 minutes .
- Distribution : It primarily accumulates in organs such as the liver and kidneys .
- Excretion : After administration, about 15% of the dose can be recovered in urine within 108 hours .
Biological Activity
The biological activities of this compound extend beyond vasodilation. Research has indicated its potential roles in various therapeutic scenarios:
- Topical Applications : Its use as a rubefacient in over-the-counter products for muscle and joint pain relief is well-documented. The localized erythema induced by this compound facilitates therapeutic effects in inflammatory conditions .
- Clinical Investigations : Studies have explored its application in treating conditions such as rheumatoid arthritis and respiratory diseases in veterinary medicine . Additionally, it has been investigated for its effects on inflammatory responses associated with neurological disorders like autism and major depressive disorder .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- A study assessing the stability of methyl nicotinate solutions found that it maintains its chemical integrity over extended periods, with minimal degradation impacting its biological activity .
- Clinical trials have demonstrated that topical application leads to significant vasodilation without adverse effects, suggesting a good safety profile for therapeutic use .
Summary Table of Biological Activities
Properties
IUPAC Name |
methyl 4-methylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXPJABJVHEOCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446705 | |
Record name | methyl 4-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33402-75-4 | |
Record name | methyl 4-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.